

Thermochemical Profile of Benzal Diacetate: A Technical Guide

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Compound of Interest

Compound Name: *Benzal diacetate*

Cat. No.: *B1266101*

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This guide provides a comprehensive overview of the thermochemical data available for **Benzal diacetate** (CAS RN: 581-55-5), also known as benzylidene diacetate. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and describes the general methodologies used to determine its thermochemical properties.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of **Benzal diacetate**. This data is crucial for understanding the compound's stability, reactivity, and energy content.

Table 1: Molar Thermodynamic Properties of **Benzal Diacetate**

Property	Symbol	Value	Units	Phase	Reference
Molar Mass	M	208.2106	g/mol	-	[1]
Enthalpy of Formation	$\Delta_f H^\circ$	-773.02 \pm 0.57	kJ/mol	Solid	[2]
Enthalpy of Formation	$\Delta_f H^\circ$	-676.85 \pm 0.99	kJ/mol	Gas	[3]
Enthalpy of Combustion	$\Delta_c H^\circ$	-5270.56 \pm 0.57	kJ/mol	Solid	[2]
Enthalpy of Sublimation	$\Delta_{sub} H^\circ$	96.17 \pm 0.84	kJ/mol	Solid to Gas	[4]
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	20.34 (calculated)	kJ/mol	Solid to Liquid	[4]
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	60.28 (calculated)	kJ/mol	Liquid to Gas	[4]
Heat Capacity	C _p	388.35	J/(mol·K)	Gas (at 629.90 K)	[4]
Heat Capacity	C _p	454.98	J/(mol·K)	Gas (at 848.60 K)	[4]

Table 2: Physical Properties of **Benzal Diacetate**

Property	Value	Units	Reference
Melting Point	44-46	°C	[4]
Boiling Point	154 at 20 mmHg	°C	[4]
Refractive Index	1.4570 (estimate) / 1.505	-	[4]
Critical Temperature	848.60 (estimate)	K	[4]
Critical Pressure	2944.08 (estimate)	kPa	[4]

Experimental Protocols

Synthesis of Benzal Diacetate via Knoevenagel Condensation

A common method for the preparation of **Benzal diacetate** is the Knoevenagel condensation of benzaldehyde with acetic anhydride, catalyzed by a strong acid.^[5]

Materials:

- Benzaldehyde (free of benzoic acid)
- Acetic anhydride
- Concentrated sulfuric acid
- Ether
- Sodium carbonate solution (dilute)
- Sodium sulfate (anhydrous)
- Water

Procedure:

- To a mixture of 10.6 g of acetic anhydride (10% excess) and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.
- Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
- Allow the mixture to stand at room temperature for 24 hours.
- Dissolve the resulting mixture in ether.
- Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water.
- Dry the ethereal solution over anhydrous sodium sulfate.

- Distill the solution to obtain **Benzal diacetate**. The expected yield is approximately 16 g (81%), with a boiling point of 154°C at 20 mmHg and a melting point of 46°C.[5]

General Methodologies for Thermochemical Data Determination

While specific experimental protocols for the thermochemical analysis of **Benzal diacetate** are not readily available in the cited literature, the following are general, well-established methods that would be employed.

Enthalpy of Combustion (Bomb Calorimetry): The standard enthalpy of combustion of solid **Benzal diacetate** is determined using a bomb calorimeter.

- A precisely weighed sample of **Benzal diacetate** is placed in a crucible within a high-pressure vessel (the "bomb").
- The bomb is sealed and pressurized with an excess of pure oxygen.
- The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
- The sample is ignited electrically.
- The temperature change of the water is meticulously recorded.
- The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.[2]

Enthalpy of Sublimation: The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.

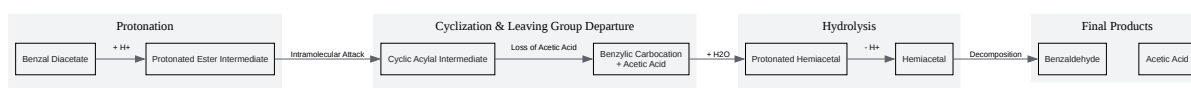
Heat Capacity (Differential Scanning Calorimetry - DSC): The heat capacity of **Benzal diacetate** can be measured using a differential scanning calorimeter.

- An empty sample pan and a reference pan are heated at a constant rate, and the heat flow difference is measured.
- A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and the measurement is repeated.
- The **Benzal diacetate** sample is then placed in the sample pan and the measurement is performed again under the same conditions.
- By comparing the heat flow required to heat the sample to that required to heat the standard, the heat capacity of the **Benzal diacetate** can be determined as a function of temperature.

Reaction Mechanisms

Acid-Catalyzed Hydrolysis of Benzal Diacetate

The acid-catalyzed hydrolysis of benzylidene diacetates proceeds via an A-1 mechanism, which involves a cyclic transition state.[6] The rate of this reaction is dependent on the Hammett acidity function.



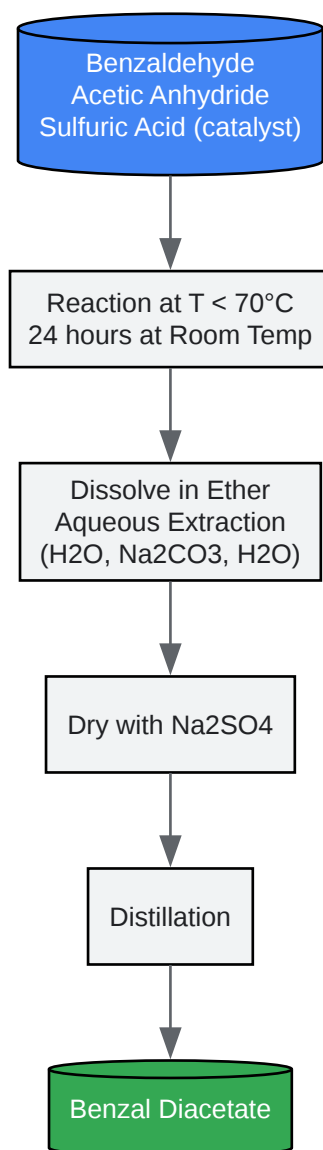
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Caption: Acid-catalyzed hydrolysis of **Benzal diacetate**.

This diagram illustrates the proposed A-1 mechanism for the acid-catalyzed hydrolysis of **Benzal diacetate**, proceeding through a protonation step, followed by the formation of a cyclic intermediate, subsequent loss of acetic acid to form a benzylic carbocation, and finally hydrolysis to yield benzaldehyde and another molecule of acetic acid.[6]

Synthesis Workflow

The synthesis of **Benzal diacetate** from benzaldehyde and acetic anhydride can be visualized as a straightforward workflow.



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Caption: Workflow for the synthesis of **Benzal diacetate**.

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